2-Bromo-4-chloro-6-methylaniline
Description
2-Bromo-4-chloro-6-methylaniline (CAS 146948-68-7) is a halogen-substituted aromatic amine with the molecular formula C₇H₇BrClN and a molecular weight of 220.49 g/mol. It serves as a versatile intermediate in organic synthesis, particularly in the development of agrochemicals, dyes, and pharmaceuticals . The compound features a bromine atom at the 2-position, a chlorine atom at the 4-position, and a methyl group at the 6-position on the aniline ring. This substitution pattern enables selective reactivity in cross-coupling and nucleophilic substitution reactions, making it valuable for constructing complex molecules .
Properties
IUPAC Name |
2-bromo-4-chloro-6-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGLAPAIOBPKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608538 | |
| Record name | 2-Bromo-4-chloro-6-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146948-68-7 | |
| Record name | 2-Bromo-4-chloro-6-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146948-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-chloro-6-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenamine, 2-bromo-4-chloro-6-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Sequential Halogenation of Methyl-Substituted Anilines
A widely cited approach involves sequential halogenation of pre-functionalized aniline derivatives. For instance, 4-chloro-6-methylaniline serves as a precursor for bromination at position 2. This method aligns with principles observed in the synthesis of analogous halogenated phenols.
Diazotization and Reduction (CN112358404A)
-
Starting Material : 3-Chloro-5-methyl-4-nitroaniline is subjected to diazotization using sodium nitrite (NaNO₂) and sulfuric acid (H₂SO₄) in water at 0–5°C, eliminating the amino group to form a diazonium intermediate.
-
Hypophosphorous Acid Reduction : The intermediate is reduced using hypophosphorous acid (H₃PO₂) to yield 3-chloro-5-methylnitrobenzene.
-
Iron Powder Reduction : Nitro groups are reduced to amines using iron powder at 85–95°C, yielding 2-chloro-6-methylaniline in 82.5% yield.
Adaptation for Bromination :
Direct Bromo-Chlorination of 6-Methylaniline
Optimization and Comparative Analysis
Solvent and Temperature Effects
Reagent Stoichiometry
-
Iron Powder Reduction : A 1:3.5 molar ratio of aniline to iron ensures complete nitro reduction without excess metal waste.
-
Bromine Control : Sub-equimolar Br₂ (1.05 equivalents) prevents di-bromination byproducts.
Challenges and Byproduct Mitigation
Regioselectivity in Halogenation
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-6-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in substitution reactions where the bromine or chlorine atoms are replaced by other substituents.
Reduction: The nitro group can be reduced to an amine group.
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a catalyst.
Chlorination: Chlorine (Cl2) in the presence of a catalyst.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of various substituted anilines.
Reduction: Formation of 2-methylaniline.
Oxidation: Formation of 2-bromo-4-chloro-6-methylbenzoic acid.
Scientific Research Applications
Organic Synthesis
2-Bromo-4-chloro-6-methylaniline serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in electrophilic aromatic substitution reactions, making it valuable for creating complex molecules.
Medicinal Chemistry
The compound has been investigated for its potential role in drug development. Studies have focused on its interactions with biological targets, including enzyme systems and receptors, which may lead to the discovery of new therapeutic agents.
Biological Studies
In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form covalent bonds with nucleophiles makes it a useful tool in biochemical assays.
Industrial Applications
This compound is utilized in the production of dyes and pigments. Its reactivity allows for the creation of various colorants used in textiles and coatings.
Case Studies
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-methylaniline involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. The presence of bromine and chlorine atoms enhances its reactivity, making it a valuable intermediate in various chemical processes .
Comparison with Similar Compounds
4-Bromo-2-chloro-6-methylaniline (CAS 30273-42-8)
- Molecular Formula : C₇H₇BrClN (identical to the target compound).
- Substituent Positions : Bromine (4-position), chlorine (2-position), methyl (6-position).
- Melting Point : 37–40°C .
- Key Differences : The altered positions of bromine and chlorine influence electronic and steric properties. The 4-bromo derivative may exhibit different reactivity in electrophilic aromatic substitution due to meta-directing effects of bromine versus chlorine .
2-Bromo-4-chloro-6-fluoroaniline (CAS 195191-47-0)
- Molecular Formula : C₇H₆BrClFN.
- Substituent Differences : Methyl group replaced by fluorine at the 6-position.
Functional Group Variations
2-Bromo-6-chloro-4-(trifluoromethyl)aniline
- Molecular Formula : C₈H₆BrClF₃N.
- Substituent Differences : Methyl group replaced by trifluoromethyl (-CF₃).
- Impact : The -CF₃ group significantly enhances electron-withdrawing effects, reducing nucleophilicity of the amine and altering solubility. Such derivatives are common in agrochemicals requiring resistance to metabolic degradation .
4-Bromo-2-fluoro-6-methylaniline (CAS 429683-46-5)
- Molecular Formula : C₇H₇BrFN.
- Substituent Differences : Chlorine replaced by fluorine at the 2-position.
Nitro-Substituted Derivatives
2-Bromo-6-methoxy-4-nitroaniline (CAS 16618-66-9)
- Molecular Formula : C₇H₇BrN₂O₃.
- Substituent Differences: Methoxy (-OCH₃) at 6-position and nitro (-NO₂) at 4-position.
- Impact : The nitro group introduces strong meta-directing effects, making this compound suitable for synthesizing explosives or pigments. The methoxy group increases solubility in polar solvents .
4-Bromo-2-methyl-6-nitroaniline (CAS 84752-20-5)
- Molecular Formula : C₇H₇BrN₂O₂.
- Substituent Differences: Nitro (-NO₂) at 6-position.
Comparative Data Table
Biological Activity
2-Bromo-4-chloro-6-methylaniline (BCMA) is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activities associated with BCMA, including its antimicrobial, anticancer, and enzyme inhibition effects.
Chemical Structure and Properties
BCMA is characterized by the following structural formula:
- Molecular Formula : C₇H₈BrClN
- Molecular Weight : 219.50 g/mol
The compound features a benzene ring with bromine and chlorine substituents, along with a methyl group. This unique structure contributes to its reactivity and biological activity.
Antimicrobial Activity
BCMA has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against a range of bacterial strains. For instance, it has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) as low as 0.015 mg/mL against Staphylococcus aureus.
Anticancer Properties
Research indicates that BCMA may possess anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. For example, flow cytometry results showed that BCMA treatment led to increased apoptosis rates in MCF-7 breast cancer cells . Additionally, animal studies revealed that BCMA administration suppressed tumor growth in tumor-bearing mice, highlighting its potential as an anticancer agent .
Enzyme Inhibition
BCMA's mechanism of action includes the inhibition of specific enzymes involved in cellular signaling pathways. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression. The compound exhibited an IC₅₀ value of 3.11 μM for COX-2 inhibition, indicating its potential as an anti-inflammatory agent .
The biological effects of BCMA are attributed to its ability to interact with various molecular targets within cells. The compound binds to specific receptors and enzymes, modulating their activity and leading to altered cellular processes such as apoptosis and inflammation. Its structure allows it to effectively disrupt cellular signaling pathways, contributing to its antimicrobial and anticancer effects .
Case Studies
- Anticancer Activity in Mice : A study involving tumor-suffering mice treated with BCMA demonstrated a significant reduction in tumor size compared to control groups. The treatment group showed a marked decrease in cell proliferation markers, suggesting a direct effect on tumor growth suppression .
- Enzyme Inhibition Studies : In vitro assays assessed the inhibitory effects of BCMA on COX enzymes. The results indicated that BCMA could serve as a lead compound for developing new anti-inflammatory drugs due to its selective inhibition profile .
Comparative Analysis
| Compound | Molecular Formula | Biological Activity | IC₅₀ (μM) |
|---|---|---|---|
| This compound | C₇H₈BrClN | Antimicrobial, Anticancer | COX-2: 3.11 |
| 4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline | C₁₃H₁₂FClN₂ | Significant anticancer activity | U87 glioblastoma: 45.2 |
| 5-bromo-2-((4-nitrophenoxy)methyl)-1H-benzo[d]imidazole | C₁₃H₉BrN₂O₂S | Strong antimicrobial activity | S. aureus: 0.015 |
Q & A
Basic Research Questions
Q. How can synthetic routes for 2-bromo-4-chloro-6-methylaniline be optimized for high purity and yield?
- Methodology :
- Start with halogenation of 4-chloro-6-methylaniline using brominating agents (e.g., NBS or Br₂) under controlled conditions. Monitor regioselectivity via TLC and adjust solvent polarity (e.g., DCM or THF) to minimize side reactions .
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .
- Optimize reaction temperature (e.g., 0–25°C) to suppress over-bromination, as seen in analogous halogenated aniline syntheses .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use H and C NMR in CDCl₃ to identify substituent positions. The methyl group at C6 appears as a singlet (~δ 2.3 ppm), while aromatic protons show coupling patterns consistent with para- and ortho-substituents .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 234.9) and isotopic patterns for bromine/chlorine .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (ethanol/water) and refine using SHELXL (space group P, R-factor < 5%) .
Q. How do solubility and stability impact experimental design for this compound?
- Methodology :
- Test solubility in aprotic solvents (e.g., DMSO, DMF) for reaction compatibility. Limited solubility in water necessitates hydrophobic reaction media .
- Store at 0–6°C under inert atmosphere (Ar/N₂) to prevent oxidative degradation, as recommended for brominated aniline derivatives .
Advanced Research Questions
Q. How can DFT calculations predict the electronic structure and reactivity of this compound?
- Methodology :
- Use hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
- Validate with experimental UV-Vis spectra (λₘₐₓ ~280 nm in ethanol) and correlate charge distribution with observed reactivity in Suzuki-Miyaura coupling .
Q. How can regioselectivity in cross-coupling reactions involving this compound be explained?
- Methodology :
- Perform kinetic studies (e.g., time-resolved H NMR) to track intermediates in Pd-catalyzed couplings. Compare with DFT-calculated transition state energies to identify steric/electronic drivers (e.g., bromine’s leaving group ability vs. chlorine’s inductive effects) .
- Use Hammett plots to correlate substituent effects with reaction rates (σₚ values: Br = +0.23, Cl = +0.47) .
Q. How should contradictory spectroscopic data (e.g., NMR vs. XRD) be resolved?
- Methodology :
- Re-examine sample purity via GC-MS to rule out contaminants. For crystal structures, verify thermal motion (B-factors) in XRD data to assess disorder .
- Use dynamic NMR (VT-NMR) to detect conformational equilibria in solution that XRD might not capture .
Q. What strategies mitigate side reactions during functionalization (e.g., nitration)?
- Methodology :
- Employ directing group strategies (e.g., acetyl protection) to control nitro group placement. Monitor regiochemistry via H NMR (e.g., para-nitro products show distinct splitting patterns) .
- Optimize nitrating agents (e.g., HNO₃/H₂SO₄ vs. AcONO₂) to minimize bromine displacement, as observed in halogenated aromatic systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
